N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a complex organic compound that features a combination of methoxyphenyl, indole, and thioacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with 2-methylbenzyl chloride under basic conditions to form the 1-(2-methylbenzyl)-1H-indole. This intermediate is subsequently reacted with 4-methoxyphenyl isothiocyanate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors or enzymes, while the thioacetamide group could modulate the compound’s reactivity and binding affinity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide
- N-(4-methoxyphenyl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide
Uniqueness
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)30-17-25(28)26-20-11-13-21(29-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPCKLVGFJWANM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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